molecular formula C11H14ClNO2 B4500180 3-chloro-N-isopropyl-4-methoxybenzamide

3-chloro-N-isopropyl-4-methoxybenzamide

Cat. No.: B4500180
M. Wt: 227.69 g/mol
InChI Key: AXGCUGCFNRUCLD-UHFFFAOYSA-N
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Description

3-chloro-N-isopropyl-4-methoxybenzamide is a chemical compound of interest in organic synthesis and medicinal chemistry research. It belongs to the class of substituted benzamides, a group known for diverse biological activities and utility as building blocks for more complex molecules . While analytical data for this specific compound is limited, its structure shares a close relationship with 3-methoxybenzamide, a well-documented scaffold in pharmacological research. 3-Methoxybenzamide derivatives have been extensively studied as potent inhibitors of the bacterial cell division protein FtsZ, showing promising antibacterial activity, particularly against staphylococci . The structural features of this compound, including the chloro and isopropyl substituents, are common in drug discovery programs aimed at optimizing potency and drug-like properties . Furthermore, related 3-chlorobenzamide structures have been utilized in the development of hypervalent iodine reagents, such as benziodazolones, which are valuable tools in synthetic chemistry for the efficient esterification and amidation of alcohols and amines . This suggests potential applications for this compound as a precursor or intermediate in novel synthetic methodology. Researchers may find value in this compound for developing new antibacterial agents or as a versatile synthetic building block. This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-chloro-4-methoxy-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-7(2)13-11(14)8-4-5-10(15-3)9(12)6-8/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGCUGCFNRUCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations

  • Target Compound : Features a benzamide core with 3-chloro , 4-methoxy , and N-isopropyl groups.
  • Compound 21 (): Incorporates a thiazolidinone ring with a 4-chlorobenzylidene substituent, increasing molecular complexity compared to the target .
  • N-(2-((4-Chlorobenzyl)amino)...benzamide (): A larger molecule with a 4-chlorobenzyl group and methoxyphenyl substituents, leading to higher molecular weight (464.98 g/mol vs. ~227.5 g/mol for the target) .
  • 3-Chloro-N-(2-isopropylphenyl)benzamide () : Shares the N-isopropyl group but positions it on a phenyl ring rather than directly on the amide nitrogen, altering steric effects .

Physicochemical Properties

Melting Points and Solubility

  • Compound 21 (): Melting point = 220–222°C; higher than the target (estimated <200°C) due to rigid thiazolidinone structure .
  • Compound: Melting point = 142.9–143.4°C; lower than thiazolidinone derivatives, suggesting reduced crystallinity .
  • Compound 5c () : Hydroxy group may improve aqueous solubility compared to the target’s isopropyl group .

Polarity and HPLC Retention

  • Compound : Polarity logP = 0.7 (70:30 EtOAc/petroleum ether), indicating moderate lipophilicity .
  • Compound 21 () : Longer HPLC retention (11.6–12.6 min) suggests lower polarity than the target .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • Target Compound : Expected peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N–H stretch).
  • Compound 21 (): Additional peak at 1745 cm⁻¹ (thiazolidinone C=O) .
  • Compound : Peaks at 1680 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C–O–C of methoxy) .

Nuclear Magnetic Resonance (NMR)

  • Compound 21 () : 1H NMR shows aromatic protons at δ 6.8–7.8 ppm and allyl protons at δ 5.1–5.9 ppm .
  • Compound : 13C NMR confirms methoxy (δ 55.2 ppm) and chlorobenzyl (δ 134.2 ppm) groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-chloro-N-isopropyl-4-methoxybenzamide, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves coupling reactions between substituted benzoyl chlorides and isopropylamine derivatives. For example, reflux conditions (110–120°C) with aprotic solvents like dichloromethane or tetrahydrofuran are critical for efficient amide bond formation. Catalysts such as DMAP (4-dimethylaminopyridine) can enhance reaction rates, while maintaining anhydrous conditions minimizes hydrolysis of the benzoyl chloride intermediate . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) is recommended to achieve >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methoxy/isopropyl groups (δ 3.3–3.9 ppm for OCH3; δ 1.2–1.4 ppm for CH(CH3)2) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
  • HPLC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 282.1) and monitor purity (>98% by area-under-curve analysis) .

Q. What solvent systems are optimal for solubility and purification of this benzamide derivative in laboratory settings?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For recrystallization, a 2:1 ethanol/water mixture at 60°C achieves optimal crystal formation. For chromatographic purification, a hexane:ethyl acetate (3:1) gradient effectively separates byproducts .

Advanced Research Questions

Q. How can researchers optimize coupling reactions to minimize byproduct formation during synthesis?

  • Methodological Answer : Byproduct formation (e.g., dimerization or hydrolysis) can be mitigated by:

  • Using a 1.2:1 molar ratio of benzoyl chloride to amine to ensure complete amine consumption .
  • Employing slow addition of the amine to the benzoyl chloride under inert atmosphere (N2/Ar) to control exothermicity .
  • Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) to terminate reactions at >90% conversion .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR chemical shifts or IR stretches often arise from solvent effects or conformational flexibility. Strategies include:

  • Recalculating DFT-based NMR predictions using explicit solvent models (e.g., IEF-PCM for DMSO) .
  • Conducting variable-temperature NMR to assess rotational barriers of the isopropyl group .
  • Comparing experimental IR data with gas-phase computational spectra to identify hydrogen-bonding artifacts .

Q. What in vitro assays are most appropriate for preliminary evaluation of its biological activity, particularly regarding enzyme inhibition?

  • Methodological Answer : For kinase or protease inhibition studies:

  • Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) with IC50 determination across a 0.1–100 µM concentration range .
  • Validate target engagement via surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
  • Cross-reference with structural analogs (e.g., 3-chloro-4-fluorothiobenzamide) to identify structure-activity relationships (SAR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-N-isopropyl-4-methoxybenzamide
Reactant of Route 2
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3-chloro-N-isopropyl-4-methoxybenzamide

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